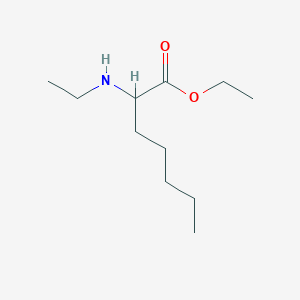
Ethyl 2-(ethylamino)heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(ethylamino)heptanoate: is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in the flavor and fragrance industries. This particular compound is synthesized from heptanoic acid and ethanol, resulting in a structure that includes both an ester functional group and an ethylamino substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-(ethylamino)heptanoate can be synthesized through the esterification of heptanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Heptanoic acid+Ethanol→Ethyl 2-(ethylamino)heptanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(ethylamino)heptanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to heptanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as halides, under appropriate conditions.
Major Products Formed:
Hydrolysis: Heptanoic acid and ethanol.
Reduction: Ethyl 2-(ethylamino)heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(ethylamino)heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester and ethylamino functionalities into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flavors and fragrances due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl 2-(ethylamino)heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing heptanoic acid and ethanol. The ethylamino group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl heptanoate: Similar ester structure but lacks the ethylamino group.
Methyl 2-(ethylamino)heptanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(methylamino)heptanoate: Similar structure but with a methylamino group instead of an ethylamino group.
Uniqueness: this compound is unique due to the presence of both an ester and an ethylamino group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. This dual functionality makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H23NO2 |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
ethyl 2-(ethylamino)heptanoate |
InChI |
InChI=1S/C11H23NO2/c1-4-7-8-9-10(12-5-2)11(13)14-6-3/h10,12H,4-9H2,1-3H3 |
InChI-Schlüssel |
RWHSIRUSEVNJAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=O)OCC)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)


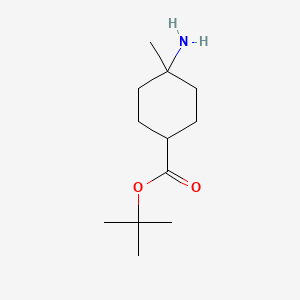

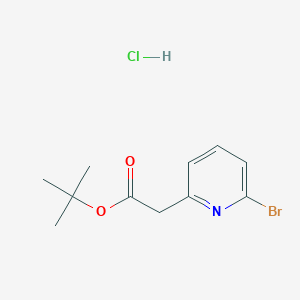
![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
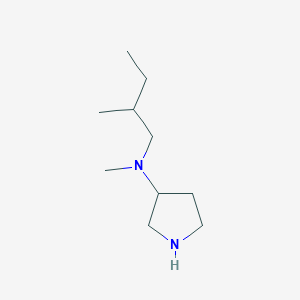


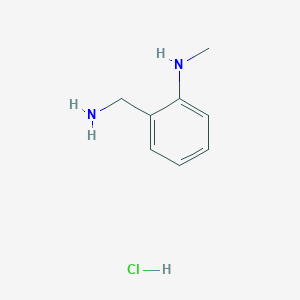
![2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13515711.png)

